3-Oxo Rosuvastatin Sodium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

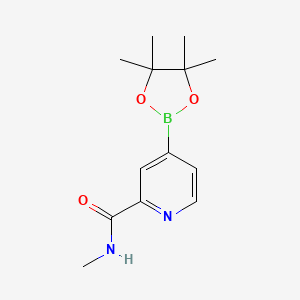

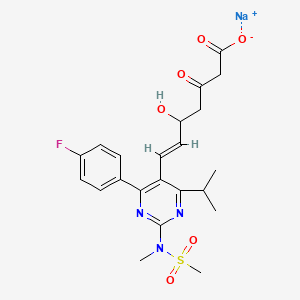

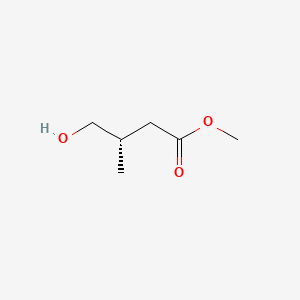

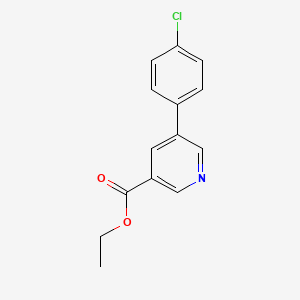

3-Oxo Rosuvastatin Sodium Salt is an impurity of Rosuvastatin . Rosuvastatin is an antilipemic agent that competitively inhibits hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This compound has a molecular formula of C22H25FN3O6S and a molecular weight of 501.51 .

Synthesis Analysis

The synthesis of Rosuvastatin involves blocking an enzyme in the liver known as HMG-CoA reductase . This enzyme is responsible for the conversion of HMG-CoA to mevalonate, an important substance necessary for the synthesis of cholesterol . The synthesis of Rosuvastatin also involves the use of new intermediates which are co-crystals of Rosuvastatin . Another process for the preparation of Rosuvastatin calcium involves the use of novel amine salts as an intermediate .Molecular Structure Analysis

The molecular structure of 3-Oxo Rosuvastatin Sodium Salt is complex, with a molecular formula of C22H25FN3NaO6S . It contains various functional groups including a pyrimidinyl group, a fluorophenyl group, a methylsulfonyl group, and a hydroxyheptenoic acid group .Scientific Research Applications

Lipid-Lowering Agent

Rosuvastatin is a powerful lipid-lowering agent . It is one of the most frequently prescribed agents for reducing morbidity and mortality related to cardiovascular diseases . The major therapeutic action of statin drugs is the reduction of circulating atherogenic lipoproteins .

Inhibition of Cholesterol Synthesis

Statins, including Rosuvastatin, are inhibitors of the enzyme 3-hydroxy-3-methylglutaryl coenzyme (HMG-CoA) reductase . This key enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical intermediary in cholesterol biosynthesis .

Anti-Inflammatory Action

There is an increased interest in the non-lipid activities of statins, such as their anti-inflammatory action . This could potentially have a wide range of applications in treating various inflammatory conditions.

Improvement of Endothelial Function

Statins, including Rosuvastatin, have been shown to improve endothelial function . This could have significant implications for cardiovascular health and disease prevention.

Prevention of Thrombus Formation

Statins can prevent thrombus formation . This could be particularly useful in the prevention and treatment of conditions such as deep vein thrombosis and pulmonary embolism.

Analytical Applications in Water Supply

Rosuvastatin has been used in the development of innovative analytical methodology based on solid-phase extraction (SPE) with molecularly imprinted polymers (MIP) as a sorbent associated with UV–Vis spectroscopy to isolate and quantify, respectively, rosuvastatin (RSV) in water samples .

Pre-Concentration of Rosuvastatin

The conjugation of SPE and UV–Vis spectroscopy in the determination of RSV in aqueous matrices led to a large factor of pre-concentration (125 times), limit of detection (LOD) of 3 μg L −1, limit of quantification (LOQ) of 10 μg L −1, precision of 2.87% ( n = 10), and accuracy of 83.1% ( n = 4) .

Selectivity Study of the MIP–RSV

The selectivity study of the MIP–RSV against other statins (simvastatin and atorvastatin) showed that the synthesized MIP can also be applied as a solid phase for isolation and quantitative pre-concentration of RSV and atorvastatin .

Mechanism of Action

Target of Action

The primary target of 3-Oxo Rosuvastatin Sodium Salt is the enzyme HMG-CoA reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .

Mode of Action

3-Oxo Rosuvastatin Sodium Salt is a competitive inhibitor of HMG-CoA reductase . It binds to the enzyme and prevents it from catalyzing the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis . This inhibition primarily occurs in the liver, leading to decreased hepatic cholesterol concentrations .

Biochemical Pathways

By inhibiting HMG-CoA reductase, 3-Oxo Rosuvastatin Sodium Salt affects the mevalonate pathway , which is involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) .

Pharmacokinetics

Rosuvastatin is given once daily in the dose range of 5–80 mg, with 40 mg being the maximum approved daily dose . It achieves maximum plasma concentration at a median of 5 hours under fasting conditions following single and multiple doses . Following single doses, rosuvastatin has a mean absolute oral availability of 20%, an overall mean total clearance of 28.3 L/h, and an average terminal elimination half-life of approximately 20 hours . The systemic exposure of rosuvastatin is characterized by a large coefficient of variation (48%). There is a small accumulation with repeated dosing .

Result of Action

The inhibition of HMG-CoA reductase by 3-Oxo Rosuvastatin Sodium Salt leads to a decrease in the production of cholesterol. This results in a reduction in the levels of LDL, sometimes referred to as “bad cholesterol”, and a decrease in the risk of cardiovascular disease, including myocardial infarction and stroke .

Action Environment

The action of 3-Oxo Rosuvastatin Sodium Salt can be influenced by environmental factors. It is hydrolytically stable, but is predicted to undergo rapid degradation via photolysis . These environmental factors can influence the compound’s action, efficacy, and stability.

properties

IUPAC Name |

sodium;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16,27H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1/b10-9+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWAYYPMZFQZZHA-RRABGKBLSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC(CC(=O)CC(=O)[O-])O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=NC(=C1/C=C/C(CC(=O)CC(=O)[O-])O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN3NaO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxo Rosuvastatin Sodium Salt | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[2-(4,6-dimethyl-3-oxo-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetyl]piperazine-1-carboxylate](/img/structure/B593839.png)

![spiro[6H-furo[2,3-d]pyrimidine-5,1'-cyclopropane]](/img/structure/B593843.png)

![(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane](/img/structure/B593845.png)

![2-[4-methoxy-3-[[2-methoxy-3-[[2-methoxy-5-[2-(methylamino)ethyl]phenyl]methyl]-5-[2-(methylamino)ethyl]phenyl]methyl]phenyl]-N-methylethanamine;trihydrochloride](/img/structure/B593853.png)

![11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole](/img/structure/B593858.png)